aminedihydrochloride](/img/structure/B13555094.png)
[2-(4-bromo-1H-pyrazol-1-yl)ethyl](methyl)aminedihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromo-1H-pyrazol-1-yl)ethylaminedihydrochloride is a chemical compound with a unique structure that includes a brominated pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-1H-pyrazol-1-yl)ethylaminedihydrochloride typically involves the reaction of 4-bromo-1H-pyrazole with an appropriate ethylating agent, followed by methylation and subsequent conversion to the dihydrochloride salt. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as potassium carbonate or sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and efficiency, incorporating steps like solvent recovery and purification through crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-bromo-1H-pyrazol-1-yl)ethylaminedihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the pyrazole ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a pyrazole carboxylic acid derivative, while reduction could produce a pyrazole ethylamine derivative.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-(4-bromo-1H-pyrazol-1-yl)ethylaminedihydrochloride is used as a building block for the synthesis of more complex molecules. Its brominated pyrazole ring makes it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of brominated pyrazoles on various biological systems. It may serve as a probe to investigate enzyme interactions or as a precursor for the synthesis of biologically active molecules.
Medicine
In medicine, 2-(4-bromo-1H-pyrazol-1-yl)ethylaminedihydrochloride has potential applications in drug development. Its unique structure may allow it to interact with specific molecular targets, making it a candidate for therapeutic agents.
Industry
Industrially, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the development of new polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-(4-bromo-1H-pyrazol-1-yl)ethylaminedihydrochloride involves its interaction with specific molecular targets. The brominated pyrazole ring can bind to enzymes or receptors, modulating their activity. This interaction may involve pathways such as the inhibition of enzyme activity or the activation of signaling cascades.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-bromo-1H-pyrazole: A simpler compound with a similar brominated pyrazole ring.
2-(4-bromo-1H-pyrazol-1-yl)ethanol: A related compound with an ethyl alcohol group instead of a methylamine group.
1-methyl-4-bromo-1H-pyrazole: A compound with a methyl group on the pyrazole ring.
Uniqueness
2-(4-bromo-1H-pyrazol-1-yl)ethylaminedihydrochloride is unique due to its combination of a brominated pyrazole ring and an ethyl methylamine group
Propriétés
Formule moléculaire |
C6H12BrCl2N3 |
|---|---|
Poids moléculaire |
276.99 g/mol |
Nom IUPAC |
2-(4-bromopyrazol-1-yl)-N-methylethanamine;dihydrochloride |
InChI |
InChI=1S/C6H10BrN3.2ClH/c1-8-2-3-10-5-6(7)4-9-10;;/h4-5,8H,2-3H2,1H3;2*1H |
Clé InChI |
BDDZSCALIZNTMJ-UHFFFAOYSA-N |
SMILES canonique |
CNCCN1C=C(C=N1)Br.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-(3-Morpholin-4-ylsulfonylanilino)-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B13555016.png)
![1-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-ol](/img/structure/B13555017.png)
![4-{4-[(Piperidin-4-yl)methyl]benzoyl}morpholinehydrochloride](/img/structure/B13555023.png)

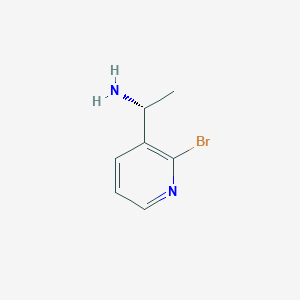
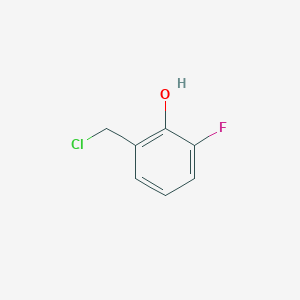

![1-[(3-Methylphenyl)carbamoyl]cyclopropane-1-carboxylicacid](/img/structure/B13555068.png)
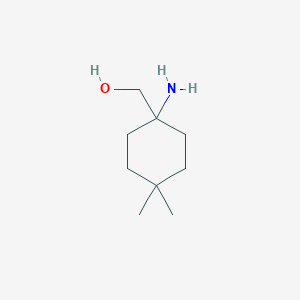
![1-Phenyl-3-[3-(trifluoromethyl)quinolin-7-yl]urea](/img/structure/B13555084.png)
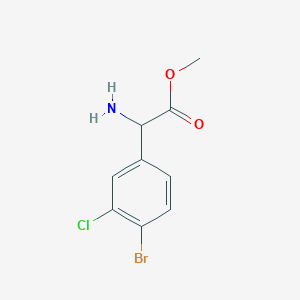
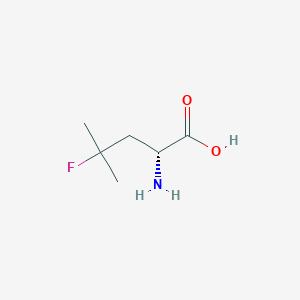
![Tert-butyl4-[(6-chloropyridazin-3-yl)methyl]-1,4-diazepane-1-carboxylate](/img/structure/B13555092.png)
